molecular formula C20H30O4 B037960 (5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid CAS No. 114601-85-3

(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid

Cat. No. B037960
CAS RN: 114601-85-3
M. Wt: 334.4 g/mol
InChI Key: QYSPNDLSROHLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid, commonly known as AFTA, is a naturally occurring fatty acid found in various plants and animals. AFTA has been the center of attention for scientific research due to its potential biological and pharmacological activities.

Mechanism of Action

The mechanism of action of AFTA is not fully understood. However, it is believed that AFTA exerts its biological and pharmacological activities by modulating various signaling pathways and gene expression. AFTA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. AFTA has also been reported to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism.
Biochemical and Physiological Effects:
AFTA has been shown to exhibit various biochemical and physiological effects. It has been reported to lower the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). AFTA has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, AFTA has been reported to regulate lipid metabolism by increasing the levels of high-density lipoprotein (HDL) and decreasing the levels of low-density lipoprotein (LDL).

Advantages and Limitations for Lab Experiments

The advantages of using AFTA in lab experiments include its natural occurrence, easy synthesis method, and potential biological and pharmacological activities. However, the limitations of using AFTA in lab experiments include its low solubility in water and the need for high purity of the starting material.

Future Directions

There are numerous future directions for the study of AFTA. Some of these include:
1. Investigation of the molecular mechanism of action of AFTA.
2. Development of more efficient and cost-effective synthesis methods for AFTA.
3. Investigation of the potential use of AFTA in the treatment of various diseases.
4. Study of the pharmacokinetics and pharmacodynamics of AFTA.
5. Investigation of the potential use of AFTA as a dietary supplement.
Conclusion:
In conclusion, AFTA is a naturally occurring fatty acid that has been extensively studied for its potential biological and pharmacological activities. AFTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The mechanism of action of AFTA is not fully understood, but it is believed to modulate various signaling pathways and gene expression. AFTA has numerous advantages and limitations for lab experiments, and there are numerous future directions for the study of AFTA.

Synthesis Methods

AFTA is synthesized by the oxidation of linoleic acid, which is a polyunsaturated fatty acid. This process involves the use of various chemical reagents and catalysts. The yield of AFTA depends on the reaction conditions and the purity of the starting material.

Scientific Research Applications

AFTA has been extensively studied for its potential biological and pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. AFTA has also been shown to modulate the immune system and regulate lipid metabolism. Furthermore, AFTA has been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

114601-85-3

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid

InChI

InChI=1S/C20H30O4/c1-3-4-5-6-7-11-14-19(17(2)22)18(16-21)13-10-8-9-12-15-20(23)24/h7-8,10-11,14,16,18H,3-6,9,12-13,15H2,1-2H3,(H,23,24)/b10-8+,11-7+,19-14+

InChI Key

QYSPNDLSROHLFH-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C=C(/C(C/C=C/CCCC(=O)O)C=O)\C(=O)C

SMILES

CCCCCC=CC=C(C(CC=CCCCC(=O)O)C=O)C(=O)C

Canonical SMILES

CCCCCC=CC=C(C(CC=CCCCC(=O)O)C=O)C(=O)C

synonyms

anhydrolevulgandin D2
AnLGD2

Origin of Product

United States

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